N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Description
The exact mass of the compound this compound is 387.05990037 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c21-18(14-3-1-4-15-17(14)24-8-7-23-15)20-12-19(22,13-6-10-25-11-13)16-5-2-9-26-16/h1-6,9-11,22H,7-8,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXALYVCYALPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 297.4 g/mol. Its structure includes thiophene rings and a benzodioxine moiety, which are significant for its biological interactions. The presence of hydroxyl and carboxamide functional groups enhances its solubility and reactivity with biological targets.
Biological Activities
1. Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines:
These values suggest that the compound is more potent than standard chemotherapeutic agents like staurosporine and ethidium bromide.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest that it exhibits activity against several bacterial strains, indicating potential applications in treating infections caused by resistant pathogens.
The mechanism by which this compound exerts its biological effects appears to involve:
- Receptor Binding : The thiophene and benzodioxine components may interact with specific receptors or enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as apoptosis and cell cycle regulation, leading to increased cancer cell death.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on Hepatocellular Carcinoma : A study demonstrated that treatment with the compound significantly reduced tumor size in xenograft models of hepatocellular carcinoma, correlating with decreased expression of anti-apoptotic proteins.
- Synergistic Effects with Other Drugs : Research has shown that when combined with traditional chemotherapeutics, this compound can enhance the overall therapeutic effect while reducing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
